molecular formula C5H4O5 B12859435 3,4-Dihydroxyfuran-2-carboxylic acid

3,4-Dihydroxyfuran-2-carboxylic acid

Cat. No.: B12859435
M. Wt: 144.08 g/mol
InChI Key: PXSHYMDFJMPGPY-UHFFFAOYSA-N
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Description

3,4-Dihydroxyfuran-2-carboxylic acid is a furan-based organic compound featuring hydroxyl groups at the 3- and 4-positions and a carboxylic acid moiety at the 2-position. The compound’s dihydroxy substitution pattern suggests high polarity and reactivity, which may influence its biological activity, solubility, and stability .

Properties

Molecular Formula

C5H4O5

Molecular Weight

144.08 g/mol

IUPAC Name

3,4-dihydroxyfuran-2-carboxylic acid

InChI

InChI=1S/C5H4O5/c6-2-1-10-4(3(2)7)5(8)9/h1,6-7H,(H,8,9)

InChI Key

PXSHYMDFJMPGPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(O1)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxyfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxyfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production of 3,4-Dihydroxyfuran-2-carboxylic acid often involves the use of lignocellulosic biomass as a starting material. This biomass is subjected to hydrolysis and subsequent oxidation to yield the desired compound. The process is environmentally friendly and aligns with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various furan derivatives with different functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

3,4-Dihydroxyfuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences among 3,4-dihydroxyfuran-2-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Features
3,4-Dihydroxyfuran-2-carboxylic acid Not specified C₅H₄O₅ 144.08 (calc.) 2-carboxylic acid, 3,4-dihydroxy High polarity, potential antioxidant
4-Formylfuran-2-carboxylic acid 1784641-78-6 C₆H₄O₄ 140.09 2-carboxylic acid, 4-formyl Acute toxicity (Category 4)
5-Formylfuran-3-carboxylic acid 603999-19-5 C₆H₄O₄ 140.09 3-carboxylic acid, 5-formyl Irritant, requires medical attention
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ 180.15 Phenolic hydroxyl, acrylic acid Antioxidant, pharmacological activity
Tetrahydrofuran-3-carboxylic acid 89364-31-8 C₅H₈O₃ 116.12 Saturated furan, 3-carboxylic acid High solubility in DMSO/ethanol
Synthesized dihydroxy-tetrahydrofuran derivative Not provided C₁₈H₁₆O₈ 360.32 Multiple hydroxyl, carboxylic acid X-ray-confirmed stereochemistry

Key Research Findings and Gaps

Toxicity Data Limitations : Most furan carboxylic acids in the evidence lack comprehensive ecological or chronic toxicity profiles, underscoring the need for further study .

Pharmacological Potential: Caffeic acid’s success as a bioactive compound suggests that 3,4-dihydroxyfuran-2-carboxylic acid could be explored for similar applications, pending toxicity assessments .

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